2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid, also known by its IUPAC name {cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid, is a complex organic compound with significant implications in pharmaceutical chemistry. The compound's molecular formula is and it has a molecular weight of 379.46 g/mol. It is categorized primarily as an amino acid derivative, notable for its structural features that include a cyclopentyl group and a fluorenylmethoxycarbonyl protecting group.
This compound can be sourced from various chemical suppliers specializing in organic compounds, including Sigma-Aldrich and American Elements, which provide detailed safety and handling information. It is classified under several categories, including amino acids, pharmaceutical intermediates, and chemical building blocks used in drug synthesis.
The synthesis of 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid typically involves several key steps:
Technical details such as reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity, typically monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
The molecular structure of 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid features:
The compound's InChI key is LVJZUYHCQLIJSA-UHFFFAOYSA-N, and its SMILES representation is c1ccc2c(c1)-c3ccccc3C2COC(=O)NCC4(CCCC4)CC(=O)O.
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid can participate in various chemical reactions:
These reactions are typically characterized by their efficiency and selectivity, often monitored through spectroscopic methods.
The mechanism of action for 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid may involve:
Safety data indicates potential hazards associated with handling this compound, including irritation risks upon contact with skin or eyes.
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid has several applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5